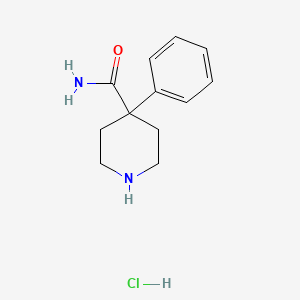
4-Phenylpiperidine-4-carboxamide monohydrochloride
Overview
Description
4-Phenylpiperidine-4-carboxamide monohydrochloride is a compound that can be related to various pharmacologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities. For instance, compounds with the piperidine core, such as 4-benzylpiperidine carboxamides, have been studied for their activity as dual serotonin and norepinephrine reuptake inhibitors . Additionally, 3-phenylpiperidine-4-carboxamide derivatives have been evaluated for their role as neurokinin-1 receptor antagonists . These studies suggest that 4-Phenylpiperidine-4-carboxamide monohydrochloride could potentially exhibit interesting biological properties.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multiple steps, including amidation and substitution reactions. For example, the synthesis of 4-benzylpiperidine carboxamides involves these steps and has shown that the length of the carbon linker can affect the activity of the compounds . Similarly, the synthesis of a paramagnetic monomer from a piperidine derivative involved oxidation and the Bucherer-Bergs synthesis, followed by a reaction with phosgene . These methods could potentially be adapted for the synthesis of 4-Phenylpiperidine-4-carboxamide monohydrochloride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of pethidine hydrochloride, a related compound, has been determined, showing that the phenyl ring is equatorial to the piperidine ring . This orientation could be relevant for the activity of 4-Phenylpiperidine-4-carboxamide monohydrochloride, as the spatial arrangement of the phenyl group and the piperidine ring can influence the compound's interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and properties. For instance, the synthesis of polyamides based on a bis(ether-carboxylic acid) derived from a piperidine structure involved aromatic nucleophilic substitution reactions . Understanding these reactions is essential for the modification and optimization of 4-Phenylpiperidine-4-carboxamide monohydrochloride for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, thermal stability, and crystallinity, are important for their practical applications. Polyamides derived from piperidine structures have shown good solubility in polar solvents and high thermal stability . These properties are significant for the development of pharmaceuticals and could be relevant for the formulation of 4-Phenylpiperidine-4-carboxamide monohydrochloride.
Scientific Research Applications
Neurokinin-1 Receptor Antagonists : A study by Shirai et al. (2012) described the synthesis of novel 3-phenylpiperidine-4-carboxamide derivatives, showcasing their potential as neurokinin-1 receptor antagonists. These compounds showed high metabolic stability and excellent efficacy in specific assays, highlighting their potential therapeutic applications (Shirai et al., 2012).
Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Penning et al. (2010) developed phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors. These compounds demonstrated significant potency against the PARP-1 enzyme and exhibited desirable pharmacokinetic profiles, indicating their potential in cancer therapy (Penning et al., 2010).
Cardiotonic Agents : Nate et al. (1987) explored 4-phenylpiperidine derivatives as new cardiotonic agents, finding that some derivatives exhibited potent positive inotropic activity. This suggests their use in treating conditions related to heart muscle contractions (Nate et al., 1987).
Antitumor Agents : Atwell et al. (1987) synthesized N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides as potential antitumor agents. These compounds showed broad antileukemic activity and remarkable efficacy against solid tumors in vivo (Atwell et al., 1987).
Serotonin and Norepinephrine Reuptake Inhibitors : Paudel et al. (2015) designed and synthesized 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors, providing a potential avenue for the treatment of depression and related disorders (Paudel et al., 2015).
CCR5 Antagonist for HIV-1 Inhibition : Imamura et al. (2006) reported the discovery of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity. This compound exhibited high CCR5 binding affinity and inhibited HIV-1 replication effectively (Imamura et al., 2006).
properties
IUPAC Name |
4-phenylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFVOQSFVFPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207817 | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperidine-4-carboxamide monohydrochloride | |
CAS RN |
59083-35-1 | |
| Record name | 4-Piperidinecarboxamide, 4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59083-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059083351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


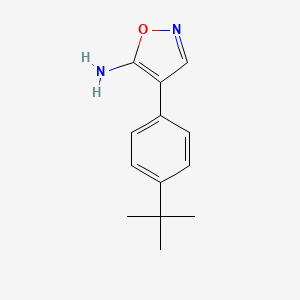
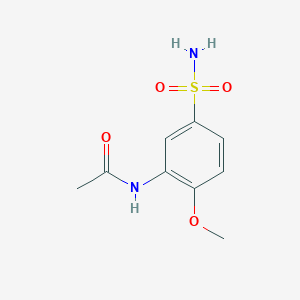
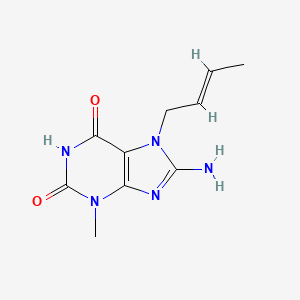

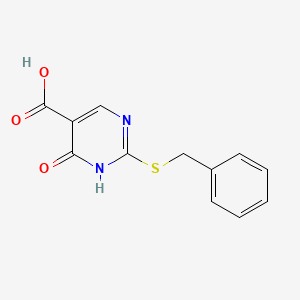
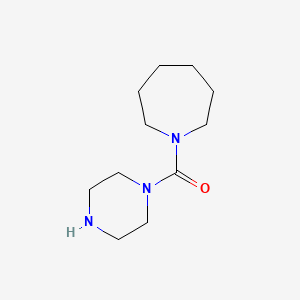
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)
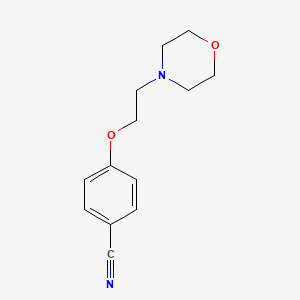
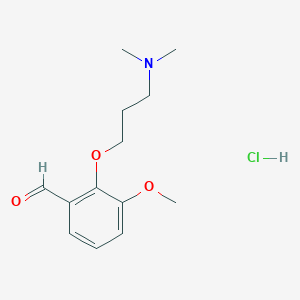
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)
